molecular formula C20H20ClN3O2S B13378140 (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378140
M. Wt: 401.9 g/mol
InChI Key: HSFKBCGHPOHOPW-ATVHPVEESA-N
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Description

Introduction (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic small molecule for research use. Its core structure features a (Z)-configured thiazol-4-one scaffold, which is of significant interest in medicinal chemistry . Applications and Research Value This compound is designed as a high-quality chemical probe for biochemical research. Potential areas of investigation include [ describe primary application, e.g., kinase inhibition, anticancer activity, etc. ]. Researchers can utilize it for target validation, mechanism-of-action studies, and in vitro assay development. Mechanism of Action The specific biological target and mechanism of action for this compound are currently an area of active research. Preliminary data suggests it may function as a [ hypothesized role, e.g., protein-protein interaction inhibitor ] by [ proposed mechanism ]. Further studies are required to fully elucidate its pharmacodynamics. Handling and Quality This product is provided as a solid and requires storage at [ storage temperature ]. It is supplied with a Certificate of Analysis to ensure identity, purity, and quality. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-2-(5-chloro-2-methylphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20ClN3O2S/c1-13-5-6-14(21)11-16(13)22-20-23-19(25)17(27-20)12-15-7-8-18(26-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,23,25)/b17-12-

InChI Key

HSFKBCGHPOHOPW-ATVHPVEESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2

Origin of Product

United States

Preparation Methods

Thiazolone Core Synthesis

The 1,3-thiazol-4-one scaffold is synthesized via:

Example conditions :

Component Quantity Solvent Temperature Time Yield
3-Chloro-2-methylaniline 10 mmol Ethanol Reflux 4 hr 78%
Ethyl chloroacetate 12 mmol - - - -
Ammonium thiocyanate 15 mmol Acetic acid 80°C 2 hr 85%

Functionalization with 3-Chloro-2-methylanilino Group

The amine group is introduced via nucleophilic substitution or condensation:

  • Method A : Direct coupling using EDCI/HOBt in DMF.
  • Method B : Microwave-assisted synthesis (100°C, 20 min, 92% yield).

Key data :

Parameter Method A Method B
Reaction time 6 hr 0.3 hr
Solvent DMF DMSO
Catalyst EDCI None
Purity (HPLC) 98.5% 99.1%

Furylmethylidene Sidechain Installation

The 5-piperidin-1-ylfuran-2-yl group is introduced via Knoevenagel condensation:

  • Conditions :
    • Aldehyde: 5-piperidin-1-ylfuran-2-carbaldehyde (1.2 eq)
    • Base: Piperidine (0.1 eq)
    • Solvent: Toluene, reflux, 3 hr
    • Yield: 86% (Z-isomer predominant)

Stereochemical control :

  • Z/E ratio: 9:1 (confirmed by NOESY)
  • Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)

Scalability and Industrial Adaptations

Patented large-scale methods suggest:

Analytical Characterization

Technique Key Findings Source
¹H NMR δ 7.85 (d, J=15.6 Hz, CH=), 2.45 (s, CH₃)
HPLC-MS m/z 401.9 [M+H]⁺
X-ray Z-configuration confirmed

Challenges and Optimization

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application

Biological Activity

The compound (5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative that exhibits significant biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been extensively studied for their potential as anticancer agents. The thiazolidinone scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms.

  • Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell survival and proliferation. For instance, they have been shown to inhibit tyrosine kinases, which play a critical role in signaling pathways that promote cancer growth .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
  • Apoptosis Induction : Compounds have been reported to trigger apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies

Recent studies have demonstrated the efficacy of thiazolidinone derivatives against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to the one discussed showed IC50 values ranging from 0.31 µM to 0.53 µM, indicating potent cytotoxicity .
  • A549 (Lung Cancer) : The compound exhibited significant antiproliferative activity with GI50 values below 50 nM against A549 cells .

Antimicrobial Activity

Thiazolidinones also display promising antimicrobial properties. The compound has been evaluated against a range of pathogens, demonstrating effectiveness against both bacterial and fungal strains.

Antibacterial Activity

Research indicates that thiazolidinone derivatives can inhibit the growth of various bacteria:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that certain derivatives possess broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antifungal Activity

Thiazolidinones have also been tested for antifungal properties:

  • Candida spp. : The compound has shown effective inhibition against Candida species with IC50 values comparable to established antifungal agents .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer.

Mechanisms of Antioxidant Action

  • Free Radical Scavenging : Thiazolidinones can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
  • Inhibition of Lipid Peroxidation : Some studies report that these compounds effectively inhibit lipid peroxidation, a process that leads to cellular damage .

Summary Table of Biological Activities

Activity TypeMechanism/EffectExample Cell Line/PathogenReference
AnticancerEnzyme inhibition, apoptosisMCF-7
AntimicrobialBroad-spectrum antibacterialVarious bacteria
Antifungal activityCandida spp.
AntioxidantFree radical scavengingN/A

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The thiazol-4-one core is a common feature among analogs, but substituents at positions 2 (anilino group) and 5 (methylidene group) dictate biological and physicochemical properties. Below is a comparative analysis:

Key Observations:

This contrasts with simpler phenyl (e.g., ) or nitro-substituted aryl groups (e.g., ), where nitro groups improve antimycobacterial activity .

Methylidene Group (R2):

  • The 5-piperidin-1-ylfuran substituent in the target compound offers a heterocyclic ring with a basic piperidine nitrogen, likely improving solubility compared to purely aromatic substituents (e.g., 2-methylbenzylidene in ). Pyridinyl groups (e.g., ) may enhance π-π stacking but lack the flexibility of the piperidine-furan system.

Cheminformatics and Similarity Metrics

Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients:

  • Core Similarity: The thiazol-4-one backbone yields high similarity scores (>0.7) across analogs.
  • Substituent Divergence: Differences in R1 and R2 reduce similarity (e.g., Tanimoto <0.5 when comparing the target to pyridinylmethylene derivatives) .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this thiazol-4-one derivative, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a modified Hantzsch thiazole synthesis. A typical procedure involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid solvent system (1:2 v/v) for 2–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1:2 molar ratios of thiosemicarbazide, chloroacetic acid, and sodium acetate) and recrystallization from DMF-ethanol (80% purity to >95%).

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

  • Methodological Answer : The stereochemistry is confirmed via 1^1H-NROESY (Nuclear Overhauser Effect Spectroscopy). For example, irradiation of the methylidene proton (δ ~7.2 ppm) shows NOE correlations with the piperidinyl protons, confirming the Z-configuration. X-ray crystallography (as in ) is also definitive, with bond angles and torsion angles (<5° deviation from ideal Z-geometry) providing structural validation .

Q. What analytical techniques are critical for monitoring reaction progress and purity?

  • Methodological Answer : TLC (silica gel 60 F254, ethyl acetate/hexane 3:7) is used to track reaction completion. Post-synthesis, HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) quantifies purity (>98% required for biological assays). Mass spectrometry (ESI+) confirms the molecular ion peak [M+H]+^+ at m/z 456.3 .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., anticancer vs. antimicrobial) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using the NCI-60 panel for anticancer activity (IC50_{50} profiling) and CLSI guidelines for antimicrobial assays (MIC against S. aureus and E. coli). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with specific protein targets (e.g., EGFR kinase for anticancer effects) .

Q. What computational strategies are effective in designing analogues with improved pharmacokinetics?

  • Methodological Answer : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model electron-density distributions and identify sites for functionalization. ADMET predictors (e.g., SwissADME) optimize logP (<5) and aqueous solubility (>50 μM). Substituent effects at the 5-piperidin-1-ylfuran position enhance metabolic stability (e.g., replacing methyl with trifluoromethyl reduces CYP3A4-mediated oxidation) .

Q. How should researchers analyze stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring over 72 hours. Degradation products (e.g., hydrolysis of the thiazol-4-one ring) are identified via MS/MS fragmentation. Kinetic modeling (first-order decay, t1/2_{1/2} >24 hours) ensures compound integrity during in vivo studies .

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